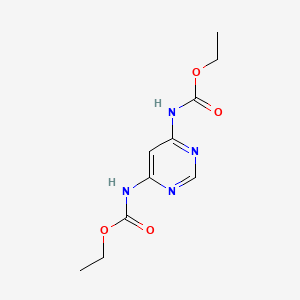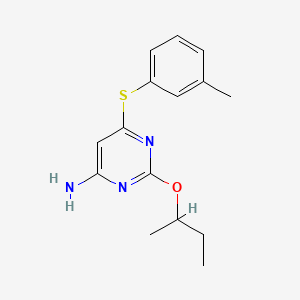
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene is an organic compound with the molecular formula C18H22O4. This compound features a benzene ring substituted with two 2,3-dihydrofuran-3-yl groups, each connected via a methoxy methyl linkage. The presence of the dihydrofuran moieties imparts unique chemical properties to this compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene typically involves the following steps:
Formation of 2,3-dihydrofuran-3-yl methanol: This intermediate can be synthesized by the reduction of 2,3-dihydrofuran-3-carboxaldehyde using a reducing agent such as sodium borohydride.
Etherification: The 2,3-dihydrofuran-3-yl methanol is then reacted with 1,4-bis(chloromethyl)benzene in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The dihydrofuran rings can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene involves its interaction with various molecular targets. The dihydrofuran moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate biological pathways, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(methoxymethyl)benzene: Lacks the dihydrofuran rings, making it less versatile in chemical reactions.
1,4-Bis((2,3-dihydrofuran-3-yl)methyl)benzene: Similar structure but without the methoxy groups, affecting its solubility and reactivity.
Uniqueness
1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene is unique due to the presence of both dihydrofuran and methoxy methyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various research applications.
Propriétés
Numéro CAS |
190584-93-1 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-[[4-(2,3-dihydrofuran-3-ylmethoxymethyl)phenyl]methoxymethyl]-2,3-dihydrofuran |
InChI |
InChI=1S/C18H22O4/c1-2-16(10-22-14-18-6-8-20-12-18)4-3-15(1)9-21-13-17-5-7-19-11-17/h1-8,17-18H,9-14H2 |
Clé InChI |
HOKPOMVFTVWRKM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CO1)COCC2=CC=C(C=C2)COCC3COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



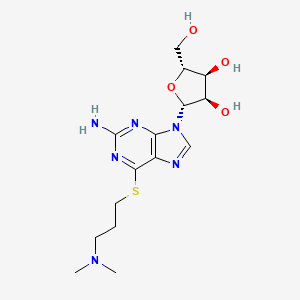

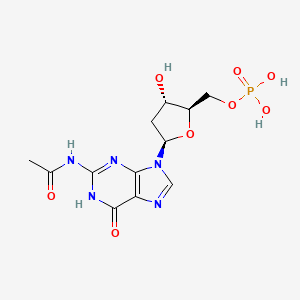

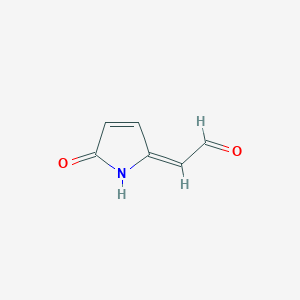
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
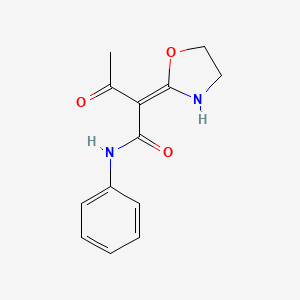


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
